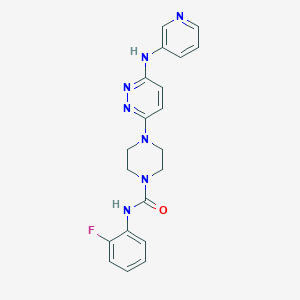

Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

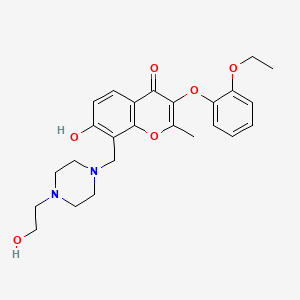

“Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a carbamate group (O=C=ONH2), which is derived from carbamic acid and is found in many organic compounds .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, furan compounds can be synthesized through various methods . For instance, furfuryl alcohol can react with thiourea in hydrochloric acid to form an intermediate isothiouronium salt, which is then hydrolyzed to the thiol by heating with sodium hydroxide .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Furan is a planar ring, and the carbamate group would add additional complexity to the structure .

Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions. For example, they can participate in electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, furan compounds are polar due to the presence of the oxygen atom in the ring .

Scientific Research Applications

Synthesis and Pharmacological Properties

Compounds related to Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate have been synthesized and studied for their pharmacological properties. For instance, derivatives of furan-containing compounds have shown strong antinociceptive properties, indicating potential applications in pain management. The synthesis involves the reaction of furan-carboxylic acid hydrazide with isothiocyanates, leading to the formation of thiosemicarbazides and subsequent cyclization to produce the active derivatives (Siwek et al., 2008).

Nuclease Activity and Metal Complexation

Furan derivatives have also been explored for their nuclease activity and ability to form metal complexes. Complexes of copper(II) with heteroaromatic derivatives have shown increased nuclease activity, which could be significant for applications in molecular biology and genetic engineering (Reddy et al., 2000).

Heterocyclic Compound Synthesis

Further research has led to the synthesis of new heterocyclic compounds, including derivatives of azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan. These compounds are synthesized from reactions involving morpholino enamines, indicating potential applications in the development of new organic materials or pharmaceuticals (Fujimori et al., 1986).

Catalysis and Organic Reactions

Furan derivatives have been used as substrates in catalytic reactions, such as deuterium exchange reactions, highlighting their versatility in organic synthesis and potential applications in isotopic labeling and chemical analysis (Calf & Garnett, 1968).

Multicomponent Synthesis

The multicomponent synthesis of tetrahydroquinoline derivatives involving furan or thiophene indicates the role of furan derivatives in facilitating complex organic syntheses, which could be important for the development of new chemical entities with potential therapeutic applications (Dyachenko et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-16-12(15)13-9-10(11-3-2-6-17-11)14-4-7-18-8-5-14/h2-3,6,10H,4-5,7-9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCPYRYZPXLYRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(C1=CC=CO1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)

![N-(4-morpholin-4-ylbenzyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2450796.png)

![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)

![Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450800.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride](/img/structure/B2450806.png)

![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)

![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)